2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride
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Overview
Description
2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride is a chemical compound that features a fluorine atom, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of thiophene with a fluorinated reagent to introduce the fluorine atom. This is followed by the formation of the propan-1-amine moiety through a series of reactions involving intermediates such as 2-thiopheneacetaldehyde and 2-thiopheneacetaldehyde oxime .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H11ClFNS |
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Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-fluoro-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H10FNS.ClH/c8-6(5-9)4-7-2-1-3-10-7;/h1-3,6H,4-5,9H2;1H |
InChI Key |
WHDRMXMGDIDBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(CN)F.Cl |
Origin of Product |
United States |
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